Platelet Factor 4 (58-70), human

Angiogenesis inhibition FGF-2 antagonism VEGF antagonism

Platelet Factor 4 (58-70), human (CAS 82989-21-7), is the minimal heparin-binding domain of PF4. Unlike full-length PF4 or PF4(47-70), it lacks in vitro anti-angiogenic activity while retaining heparin-binding function—making it the definitive negative control for isolating FGF-2/VEGF-dependent angiogenesis pathways from heparin-sequestration effects. Its heparin-independent clearance enables cleaner pharmacokinetic studies than intact PF4, which exhibits heparin-sensitive biphasic clearance. Essential for HIT pathogenesis research and angiogenesis mechanism dissection, this peptide delivers precision that no generic substitute can match.

Molecular Formula C76H133N17O18
Molecular Weight 1573.0 g/mol
Cat. No. B612554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlatelet Factor 4 (58-70), human
Molecular FormulaC76H133N17O18
Molecular Weight1573.0 g/mol
Structural Identifiers
InChIInChI=1S/C76H133N17O18/c1-11-46(9)62(74(108)86-53(24-15-19-35-79)66(100)82-52(23-14-18-34-78)67(101)88-58(40-45(7)8)71(105)89-56(38-43(3)4)70(104)85-55(31-32-61(96)97)68(102)91-60(42-94)76(110)111)93-75(109)63(47(10)12-2)92-69(103)54(25-16-20-36-80)83-65(99)51(22-13-17-33-77)84-73(107)59(41-48-27-29-49(95)30-28-48)90-72(106)57(39-44(5)6)87-64(98)50-26-21-37-81-50/h27-30,43-47,50-60,62-63,81,94-95H,11-26,31-42,77-80H2,1-10H3,(H,82,100)(H,83,99)(H,84,107)(H,85,104)(H,86,108)(H,87,98)(H,88,101)(H,89,105)(H,90,106)(H,91,102)(H,92,103)(H,93,109)(H,96,97)(H,110,111)
InChIKeySACBPCXTLNEHGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Platelet Factor 4 (58-70), Human: Definition, Molecular Identity, and Research Context


Platelet Factor 4 (58-70), human, is a 13-residue synthetic peptide corresponding to the carboxy-terminal domain (residues 58-70) of human platelet factor-4 (PF4/CXCL4), a 70-amino acid CXC chemokine released from activated platelet alpha-granules [1]. Its primary sequence is Pro-Leu-Tyr-Lys-Lys-Ile-Ile-Lys-Lys-Leu-Leu-Glu-Ser (abbreviated PLYKKIIKKLLES) [2]. With a molecular weight of approximately 1573 Da and the CAS Registry Number 82989-21-7, this peptide constitutes the lysine-rich heparin-binding domain of the parent protein but represents a chemically discrete, synthetically accessible entity distinct from full-length recombinant PF4 [3]. This fragment serves as a precision tool in mechanistic studies of PF4 biology, particularly for dissecting heparin neutralization, chemokine receptor interactions, and the structure-function basis of angiogenesis modulation [4].

Why Platelet Factor 4 (58-70) Cannot Be Replaced by Full-Length PF4, Shorter Fragments, or Alternative Chemokines


The functional profile of Platelet Factor 4 (58-70) is fundamentally distinct from that of full-length PF4, other PF4-derived fragments, and alternative CXCR3-binding chemokines, making generic substitution impossible. Unlike full-length PF4 (which exhibits high-affinity heparin binding and robust anti-angiogenic activity) or the extended PF4(47-70) fragment (which retains both functions), PF4(58-70) demonstrates a unique dichotomous activity pattern: it completely lacks anti-angiogenic capacity in vitro while paradoxically retaining heparin-binding function and showing fully active angiostatic effects in select alternative assay systems [1]. Furthermore, its distinct in vivo clearance kinetics—unaffected by heparin co-administration—diverge sharply from the heparin-displaceable, biphasic clearance profile of intact PF4, underscoring its non-interchangeability in pharmacokinetic or mechanistic investigations [2]. These differential properties arise from the peptide's truncated structure, which lacks the N-terminal and central domains required for certain protein-protein interactions and receptor engagements while preserving the C-terminal lysine-rich motif necessary for heparin and glycosaminoglycan binding .

Quantitative Differentiation of Platelet Factor 4 (58-70) from PF4 Analogs: Head-to-Head and Cross-Study Evidence


Complete Loss of Anti-Angiogenic Activity in FGF-2/VEGF Endothelial Assays Relative to PF4(47-70)

In a direct head-to-head comparison using identical in vitro angiogenesis assays, PF4(58-70) exhibited no detectable inhibition of FGF-2 or VEGF function, whereas the longer PF4(47-70) fragment demonstrated potent inhibitory activity [1]. The study evaluated multiple functional endpoints including growth factor binding to endothelial cells, binding to FGFR1 and VEGFR2 in heparan sulfate-deficient CHO cells, and proliferation and tube formation in three-dimensional angiogenesis models [1].

Angiogenesis inhibition FGF-2 antagonism VEGF antagonism Endothelial cell proliferation

Preserved Anti-Angiogenic Activity in Chicken Chorioallantoic Membrane (CAM) Assay Contrasting with In Vitro Inactivity

Despite demonstrating no anti-angiogenic activity in FGF-2/VEGF-based in vitro assays, PF4(58-70) retains full angiostatic activity in the chicken chorioallantoic membrane (CAM) assay, comparable to intact platelet factor [1]. This dichotomous activity pattern—inactive in vitro yet active in the CAM model—contrasts with PF4(47-70), which is active in both assay systems [2].

Angiogenesis Chorioallantoic membrane assay In vivo angiogenesis model Structure-activity relationship

Weak Heparin Binding Affinity Versus High-Affinity Intact PF4: Quantitative NaCl Elution Differential

In heparin agarose affinity chromatography studies, PF4(58-70) exhibited markedly reduced heparin binding compared to intact PF4. Intact PF4 bound strongly to heparin agarose and required 1.4 M NaCl for elution, whereas PF4(58-70) and PF4(47-70) bound weakly and were eluted at only 0.2-0.5 M NaCl [1]. This quantitative difference reflects a substantially lower binding affinity for the peptide fragment versus the full-length protein.

Heparin binding Glycosaminoglycan interaction Affinity chromatography Anticoagulant neutralization

Heparin-Independent In Vivo Clearance Kinetics Versus Heparin-Displaceable Intact PF4 Clearance

In rabbit pharmacokinetic studies, PF4(58-70) and intact PF4 demonstrated distinct clearance behaviors in response to heparin co-administration. Intact PF4 clearance exhibited a biphasic pattern with a fast component (half-life 1-2 minutes) that was eliminated by heparin co-administration, and heparin administration displaced intact PF4 from liver and spleen stores back into circulation [1]. In contrast, clearance of PF4(58-70) and PF4(47-70) was unaffected by heparin, with no displacement from tissue stores observed [1].

Pharmacokinetics In vivo clearance Heparin displacement Half-life

Immunosuppression Alleviation Activity Comparable to Intact Platelet Factor

In mouse models of immunosuppression, the C-terminal tridecapeptide PF4(58-70) demonstrates immunosuppression-alleviating activity comparable to that of intact platelet factor [1]. This preserved immunomodulatory function occurs despite the peptide's truncated structure, indicating that the 58-70 region contains sufficient molecular determinants to mediate this specific biological activity independent of the full-length protein architecture.

Immunosuppression Immune modulation In vivo pharmacology T cell response

High-Impact Research and Industrial Applications for Platelet Factor 4 (58-70), Human


Structure-Function Dissection of the PF4 Heparin-Binding Domain

Researchers investigating the molecular determinants of PF4-heparin interactions utilize PF4(58-70) as the minimal heparin-binding unit. The peptide's retention of heparin-binding capacity (eluting at 0.2-0.5 M NaCl) despite representing only the C-terminal 13 residues allows systematic mapping of glycosaminoglycan-binding epitopes and facilitates studies of heparin-induced PF4 conformational changes that underlie heparin-induced thrombocytopenia (HIT) pathogenesis [1].

Negative Control for Anti-Angiogenic Mechanism Studies Involving FGF-2 and VEGF Pathways

Because PF4(58-70) exhibits no inhibitory activity against FGF-2 or VEGF in in vitro endothelial assays—in marked contrast to PF4(47-70) and full-length PF4—it serves as an essential negative control in experiments designed to isolate FGF-2/VEGF-dependent angiogenic mechanisms from heparin-sequestration-mediated effects [1]. This application is particularly valuable in cancer biology and cardiovascular research where distinguishing direct growth factor antagonism from indirect angiostatic mechanisms is critical.

In Vivo Angiogenesis Studies Using the Chicken Chorioallantoic Membrane (CAM) Model

Despite its in vitro inactivity against FGF-2/VEGF, PF4(58-70) remains fully active as an angiogenesis inhibitor in the CAM assay [1]. This unique system-dependent activity profile makes the peptide a powerful probe for dissecting angiogenesis regulation mechanisms that operate in complex biological matrices but not in reductionist in vitro systems—potentially involving endogenous heparan sulfate proteoglycan-mediated sequestration of angiogenic factors.

Heparin-Insensitive Pharmacokinetic and Biodistribution Studies of PF4-Derived Peptides

In experimental settings requiring analysis of PF4-derived peptide biodistribution without confounding heparin-induced tissue release, PF4(58-70) offers a critical advantage: its clearance kinetics are unaffected by heparin co-administration, and it does not undergo heparin-mediated displacement from tissue stores [1]. This property enables cleaner pharmacokinetic profiling and tissue distribution analysis in preclinical models compared to full-length PF4, which exhibits heparin-sensitive biphasic clearance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Platelet Factor 4 (58-70), human

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.